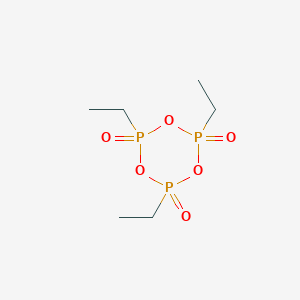

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide” is a chemical compound with the molecular formula O9P3 . It has an average mass of 236.917 Da and a monoisotopic mass of 236.877167 Da .

Molecular Structure Analysis

The molecular structure of “1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide” consists of 9 oxygen atoms and 3 phosphorus atoms . The exact structure would require more detailed spectroscopic data for accurate determination.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 397.5±25.0 °C and a predicted density of 1.18±0.1 g/cm3 .Applications De Recherche Scientifique

Peptide Coupling Reagent

This compound is known as an alternate name for n-Propylphosphonic Anhydride, characterized as a peptide coupling reagent. It is a colorless, water-clear syrup and can be prepared in high yield by hydrolysis followed by heating and distillation under reduced pressure. This compound is relatively nontoxic and can be stored for several months as a 50% w/v solution in dichloromethane, showcasing its stability and utility in synthetic chemistry (Millbanks, 2001).

Studies on the Trioxatriphosphorinane Ring System

Research on phosphorodichloridites with sterically demanding O-aryl groups has shown controlled partial hydrolysis to yield 1,3,5,2,4,6-trioxatriphosphorinane derivatives. This study provides insights into the synthesis and reactivity of the trioxatriphosphorinane ring system, including oxidation reactions and the formation of phosphorane and 1,3,2-dioxaphospholane oxide derivatives (Quin & Ionkin, 1995).

Hydrogen Sulfide Scavenging

The compound's derivatives have been studied for their reactivity with sodium hydrogen sulfide, leading to the production of thiadiazinanes and dithiazinanes. This research outlines its potential applications in chemical reactions involving sulfur compounds (Bakke & Buhaug, 2004).

Oxidation and Deoxygenation Promoter

1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride has been identified as an efficient promoter for the oxidation of sulfides and deoxygenation of sulfoxides. This highlights its versatility in facilitating chemical transformations with excellent yields and chemoselectivity (Bahrami, Khodaei, & Arabi, 2010).

Low Temperature Spectroscopic Observation

The cyclic trimer of carbon dioxide, another derivative, has been synthesized and observed at low temperatures. This study provides a foundation for exploring carbon dioxide's reactivity and potential in creating new compounds under specific conditions (Rodig, Snow, Scholl, & Rea, 2016).

Propriétés

IUPAC Name |

2,4,6-triethyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O6P3/c1-4-13(7)10-14(8,5-2)12-15(9,6-3)11-13/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMOTOPNEPTZJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP1(=O)OP(=O)(OP(=O)(O1)CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O6P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577968 |

Source

|

| Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-triethyl-, 2,4,6-trioxide | |

CAS RN |

145007-52-9 |

Source

|

| Record name | 2,4,6-Triethyl-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-trioxatriphosphinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)

![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)

![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)